molecular formula C27H25BrF4N2O3S B1668615 M3 receptor antagonist 1

M3 receptor antagonist 1

货号: B1668615
分子量: 613.5 g/mol
InChI 键: BDUVQZSIMOIWQB-JTOZIPDCSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CHF5407 是一种选择性、长效、竞争性毒蕈碱 M3 受体拮抗剂。它主要用于治疗呼吸道疾病,如哮喘和慢性阻塞性肺病。 该化合物对人毒蕈碱 M1、M2 和 M3 受体表现出亚纳摩尔亲和力,使其成为抑制支气管痉挛的有效药物 .

化学反应分析

CHF5407 经历各种化学反应,包括:

    氧化: 该化合物在特定条件下可以被氧化形成不同的氧化产物。

    还原: 可以进行还原反应来修饰 CHF5407 中存在的官能团。

    取代: 该化合物可以进行取代反应,其中特定基团被其他官能团取代。这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。

科学研究应用

Oncology Applications

Recent studies have highlighted the potential of M3 receptor antagonists in cancer treatment, particularly in small cell lung cancer (SCLC).

  • Inhibition of Tumor Growth : Research indicates that M3 receptor antagonists can significantly inhibit SCLC cell growth both in vitro and in vivo. This effect is associated with decreased phosphorylation of mitogen-activated protein kinase (MAPK) and Akt pathways, which are crucial for cell proliferation and survival .
  • Adjuvant Therapy Potential : Given that many cancer types express M3 receptors and synthesize acetylcholine, M3 antagonists may serve as effective adjuvants in various oncological therapies. Immunohistochemical analyses have shown frequent co-expression of acetylcholine and M3 receptors in tumors, suggesting a mechanistic link between cholinergic signaling and tumor growth .

Respiratory Applications

M3 receptor antagonists have also been investigated for their role in treating chronic obstructive pulmonary disease (COPD).

  • Efficacy Compared to Existing Treatments : A clinical study assessed an oral selective M3 antagonist (OrM3) against inhaled ipratropium. While OrM3 demonstrated some improvements in lung function, it did not provide a significant therapeutic advantage over ipratropium, highlighting the complexities of receptor selectivity and clinical efficacy in respiratory conditions .
  • Mechanism of Action : By blocking M3 receptors on airway smooth muscle, these antagonists can lead to bronchodilation and reduced bronchial secretions. However, the balance between efficacy and side effects remains a critical consideration in developing new therapies for COPD .

Central Nervous System Applications

The role of M3 receptor antagonists extends into neuropharmacology, particularly concerning cognitive function and neurodegenerative diseases.

  • Cognitive Effects : Studies suggest that selective M3 antagonism might not impair cognitive function significantly compared to non-selective agents like oxybutynin. This finding is crucial as it indicates that targeted therapies may mitigate the risk of cognitive decline associated with broader anticholinergic treatments .
  • Potential in Alzheimer’s Disease : There is emerging evidence that muscarinic agonists can influence amyloid-beta deposition, a hallmark of Alzheimer's disease. While the focus has been on agonists, understanding the role of antagonists like M3 receptor antagonist 1 could provide insights into balancing cholinergic signaling for therapeutic benefit .

Case Studies

StudyApplicationKey Findings
Cancer Research (2007)SCLC TreatmentM3 antagonists inhibited tumor growth via MAPK pathway modulation .
COPD Clinical Trial (2006)Respiratory TherapyOrM3 showed limited efficacy compared to ipratropium; side effects were notable .
Cognitive Function Study (2018)CNS EffectsSelective M3 antagonism did not impair cognitive performance significantly .

作用机制

CHF5407 通过选择性结合毒蕈碱 M3 受体发挥作用。这种结合抑制乙酰胆碱的作用,乙酰胆碱是一种引起支气管收缩的神经递质。通过阻断 M3 受体,CHF5407 阻止支气管痉挛并促进支气管扩张。 该化合物还由于其从 M3 受体缓慢解离而表现出延长作用时间 .

相似化合物的比较

CHF5407 在其延长作用和对毒蕈碱 M3 受体的高选择性方面独树一帜。类似化合物包括:

    噻托溴铵: 另一种长效毒蕈碱拮抗剂,用于治疗慢性阻塞性肺病。

    阿克利丁溴: 与 CHF5407 相比,毒蕈碱拮抗剂的作用时间较短。

    格隆溴铵: 用于治疗呼吸道疾病,但具有不同的药代动力学特性。

    乌美克利地溴: 另一种毒蕈碱拮抗剂,在呼吸道疾病管理中具有应用

CHF5407 因其对支气管痉挛的强效且持久的抑制作用而脱颖而出,使其成为呼吸道疾病治疗中的宝贵化合物。

生物活性

M3 receptor antagonists, including "M3 receptor antagonist 1," have garnered significant attention due to their potential therapeutic applications in various medical conditions, particularly in respiratory diseases and oncology. This article synthesizes the biological activity of this compound, drawing from diverse research findings, case studies, and relevant data tables.

Overview of M3 Receptors

Muscarinic acetylcholine receptors (mAChRs) are a subset of G protein-coupled receptors that mediate various physiological functions. The M3 subtype is particularly involved in smooth muscle contraction, gland secretion, and modulation of neurotransmitter release. Antagonists targeting the M3 receptor can inhibit these actions, making them useful in treating conditions such as chronic obstructive pulmonary disease (COPD) and certain cancers.

Pharmacological Profile

This compound has been characterized for its selectivity and potency against the M3 receptor. In vitro studies have demonstrated its ability to inhibit acetylcholine-induced responses in various cell lines. The following table summarizes key pharmacological data:

Compound IC50 (μM) Selectivity Notes
This compound1.97 ± 0.88High selectivity for M3Effective in blocking acetylcholine DMR
Compound 2 (e.g., Darifenacin)15.57 ± 5.09Moderate selectivity (9.3x over M1)Used as a reference for comparison
Compound 3 (e.g., Atropine)0.49 ± 0.17Non-selectiveHistorical benchmark

The biological activity of this compound is primarily mediated through competitive inhibition at the M3 receptor site. This antagonism leads to decreased intracellular calcium levels and reduced activation of downstream signaling pathways such as MAPK and Akt phosphorylation, which are crucial for cellular growth and proliferation.

Case Study: Small Cell Lung Cancer (SCLC)

Research has highlighted the role of M3 receptor antagonists in cancer therapy. A notable study demonstrated that treatment with M3 receptor antagonists significantly inhibited cell growth in SCLC both in vitro and in vivo :

  • In Vitro Findings:
    • Treatment with M3R antagonists resulted in a reduction of MAPK phosphorylation in SCLC cell lines.
  • In Vivo Findings:
    • Tumor growth was inhibited in nude mice models treated with M3R antagonists, indicating potential as an adjuvant therapy for SCLC.

Clinical Applications

This compound has shown promise in clinical settings, particularly for respiratory conditions like COPD. A proof-of-concept study indicated that selective antagonism of the M3 receptor improved airway function without significant adverse effects on cognitive performance:

  • Study Design:
    • A double-blind, placebo-controlled trial involving multiple dosage arms.
  • Results:
    • Significant improvement in FEV1 values post-treatment compared to placebo.

属性

IUPAC Name

[(3R)-1-(2-oxo-2-thiophen-2-ylethyl)-1-azoniabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F4N2O3S.BrH/c28-19-3-1-4-20(13-19)32(14-17-11-21(29)26(31)22(30)12-17)27(35)36-24-16-33(8-6-18(24)7-9-33)15-23(34)25-5-2-10-37-25;/h1-5,10-13,18,24H,6-9,14-16H2;1H/q+1;/p-1/t18?,24-,33?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUVQZSIMOIWQB-JTOZIPDCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F)CC(=O)C5=CC=CS5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[N+]2(CCC1[C@H](C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F)CC(=O)C5=CC=CS5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrF4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
M3 receptor antagonist 1
Reactant of Route 2
M3 receptor antagonist 1
Reactant of Route 3
M3 receptor antagonist 1
Reactant of Route 4
M3 receptor antagonist 1
Reactant of Route 5
M3 receptor antagonist 1
Reactant of Route 6
M3 receptor antagonist 1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。